1H-Pyrrole, 1-ethenyl-2-methyl-3-propyl-
Description
Structure
3D Structure
Properties
CAS No. |
64222-35-1 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
1-ethenyl-2-methyl-3-propylpyrrole |
InChI |
InChI=1S/C10H15N/c1-4-6-10-7-8-11(5-2)9(10)3/h5,7-8H,2,4,6H2,1,3H3 |
InChI Key |
CRZRKGSJNIAPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(C=C1)C=C)C |
Origin of Product |
United States |
Reaction Pathways and Mechanistic Investigations of 1 Ethenyl 2 Methyl 3 Propyl 1h Pyrrole
Dimerization and Oligomerization Phenomena
The dimerization and oligomerization of 1-ethenylpyrroles are significant side reactions that can occur during polymerization or under specific catalytic conditions. These processes are of fundamental interest for understanding the reactivity of the vinyl group and for the synthesis of novel dimeric and oligomeric structures.
Acid-Catalyzed Dimerization of 1-Vinylpyrroles and its Selectivity
In the presence of acid catalysts, 1-ethenylpyrroles can undergo dimerization. The reaction is initiated by the protonation of the vinyl group, leading to the formation of a carbocationic intermediate. This electrophilic species can then attack the electron-rich pyrrole (B145914) ring of another monomer molecule.
The selectivity of this reaction is dictated by the position of attack on the pyrrole ring. For 1-ethenyl-2-methyl-3-propyl-1H-pyrrole, the substitution at the 2 and 3 positions directs the attack to the unsubstituted 5-position (α-position to the nitrogen), which is sterically accessible and electronically activated. This regioselectivity leads to the preferential formation of a head-to-tail dimer.
Elucidation of Reaction Intermediates and Transition States
The mechanism of acid-catalyzed dimerization proceeds through a stepwise pathway involving distinct intermediates and transition states. The initial protonation of the ethenyl group forms a secondary carbocation stabilized by the adjacent nitrogen atom of the pyrrole ring. The stability of this carbocation is a key factor influencing the reaction rate.
The subsequent step involves the electrophilic attack of this carbocation on the C5 position of a neutral 1-ethenyl-2-methyl-3-propyl-1H-pyrrole molecule. This step proceeds through a transition state where a new carbon-carbon bond is partially formed. The resulting dimeric carbocation then loses a proton to regenerate the catalyst and yield the final dimer product. Computational studies on analogous systems suggest that the formation of the initial carbocation is often the rate-determining step.
Influence of Pyrrole Ring Substituents on Dimerization Efficacy and Product Distribution
The nature and position of substituents on the pyrrole ring have a profound impact on the dimerization process. For 1-ethenyl-2-methyl-3-propyl-1H-pyrrole, the electron-donating alkyl groups (methyl and propyl) at the 2 and 3 positions increase the electron density of the pyrrole ring, thereby enhancing its nucleophilicity and susceptibility to electrophilic attack. This activating effect generally leads to a higher dimerization efficacy compared to unsubstituted 1-ethenylpyrrole.
However, the steric bulk of the substituents can also play a role. While the methyl group at the 2-position provides some steric hindrance, the propyl group at the 3-position further influences the approach of the electrophile. This steric hindrance can affect the rate of dimerization and potentially lead to a different distribution of dimeric and oligomeric products compared to less substituted 1-ethenylpyrroles.
Polymerization Behavior and Polymer Architecture Control
1-Ethenyl-2-methyl-3-propyl-1H-pyrrole can serve as a monomer for the synthesis of polymers with potentially interesting electronic and optical properties. Understanding and controlling its polymerization behavior is crucial for tailoring the properties of the resulting materials.
Free Radical Polymerization Kinetics and Mechanisms of 1-Ethenylpyrroles
The free radical polymerization of 1-ethenylpyrroles is a common method for the synthesis of poly(1-ethenylpyrrole)s. The process is initiated by the decomposition of a radical initiator, which generates free radicals that add to the vinyl group of the monomer. The polymerization then proceeds via a chain mechanism involving propagation and termination steps.
Table 1: General Kinetic Parameters in Free Radical Polymerization
| Parameter | Description |
| kd | Rate constant for initiator decomposition |
| kp | Rate constant for propagation |
| kt | Rate constant for termination |
| f | Initiator efficiency |
Controlled Radical Polymerization (CRP) Techniques (e.g., RAFT) for Poly(1-ethenylpyrroles)
To achieve better control over the polymer architecture, such as molecular weight, polydispersity, and end-group functionality, controlled radical polymerization (CRP) techniques are employed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that has been successfully applied to the polymerization of N-vinyl monomers.
The RAFT polymerization of 1-ethenyl-2-methyl-3-propyl-1H-pyrrole would involve the use of a suitable RAFT agent, typically a thiocarbonylthio compound. The RAFT agent reversibly deactivates the propagating radicals, establishing a dynamic equilibrium that allows for the controlled growth of polymer chains. The choice of the RAFT agent is critical and depends on the reactivity of the monomer. For 1-ethenylpyrroles, xanthates or dithiocarbamates are often effective.
Table 2: Key Components in RAFT Polymerization
| Component | Role |
| Monomer | 1-Ethenyl-2-methyl-3-propyl-1H-pyrrole |
| Initiator | Source of primary radicals (e.g., AIBN) |
| RAFT Agent | Chain transfer agent for controlled polymerization |
| Solvent | To dissolve reactants and control viscosity |
The successful application of RAFT polymerization would enable the synthesis of well-defined polymers of 1-ethenyl-2-methyl-3-propyl-1H-pyrrole, opening up possibilities for the creation of block copolymers and other complex architectures with tailored properties.
Copolymerization Studies with Diverse Unsaturated Monomers for Tailored Materials
The copolymerization of N-vinyl monomers is a well-established method for creating polymers with tailored properties. tubitak.gov.trresearchgate.net In principle, 1-ethenyl-2-methyl-3-propyl-1H-pyrrole could undergo radical copolymerization with a variety of unsaturated comonomers. The selection of a comonomer, such as methyl methacrylate (B99206) (MMA) or other acrylates, would be crucial in determining the final properties of the material, including its solubility, thermal stability, and mechanical characteristics. tubitak.gov.trresearchgate.net
The reactivity ratios, typically denoted as r1 and r2, would need to be experimentally determined to predict the copolymer composition and monomer sequence distribution. tubitak.gov.tr These ratios are influenced by the electronic and steric effects of the substituents on both the ethenylpyrrole and the comonomer. For instance, studies on the copolymerization of N-vinyl-2-pyrrolidone (NVP) with MMA have shown that the resulting copolymer composition is highly dependent on these reactivity ratios. tubitak.gov.trresearchgate.net However, specific studies detailing the copolymerization kinetics and reactivity ratios for 1-ethenyl-2-methyl-3-propyl-1H-pyrrole are not available.
Below is a hypothetical data table illustrating the type of data that would be generated from such copolymerization studies.
| Comonomer | Mole Fraction of Ethenylpyrrole in Feed | Mole Fraction of Ethenylpyrrole in Copolymer | Reactivity Ratio (r1, ethenylpyrrole) | Reactivity Ratio (r2, comonomer) |
| Methyl Methacrylate | 0.25 | Data not available | Data not available | Data not available |
| Styrene | 0.50 | Data not available | Data not available | Data not available |
| Acrylonitrile | 0.75 | Data not available | Data not available | Data not available |
This table is for illustrative purposes only. No experimental data for 1-ethenyl-2-methyl-3-propyl-1H-pyrrole has been found.
Analysis of Polymer Microstructure, Regularity, and Cross-Linking Density
The microstructure of a polymer derived from 1-ethenyl-2-methyl-3-propyl-1H-pyrrole would be analyzed using spectroscopic techniques such as ¹H NMR and ¹³C NMR. researchgate.netresearchgate.net These methods would provide information on the tacticity of the polymer chain, which describes the stereochemical arrangement of the pendant pyrrole groups. The regularity of the polymer structure influences its physical properties, including crystallinity and melting point. researchgate.net
Cross-linking can be introduced into ethenylpyrrole-based polymers to form hydrogels or networks, often by including a multifunctional comonomer during polymerization. nih.gov The cross-linking density, a measure of the number of cross-links per unit volume, is a critical parameter that governs the material's swelling behavior, mechanical strength, and thermal stability. nih.gov Techniques such as swelling studies and dynamic mechanical analysis (DMA) would be employed to quantify this density. Currently, there is no published data on the microstructure, regularity, or cross-linking density of polymers specifically synthesized from 1-ethenyl-2-methyl-3-propyl-1H-pyrrole.
Electrophilic and Nucleophilic Reactivity of the Pyrrole Ring and Vinyl Group
The reactivity of 1-ethenyl-2-methyl-3-propyl-1H-pyrrole is dictated by its two primary functional components: the aromatic pyrrole ring and the vinyl (ethenyl) group. The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The positions for substitution are influenced by the existing alkyl groups.
Cycloaddition Reactions, including Diels-Alder Processes involving Ethenylpyrroles
The vinyl group of 1-ethenyl-2-methyl-3-propyl-1H-pyrrole can act as a dienophile in Diels-Alder [4+2] cycloaddition reactions. nih.govresearchgate.net The reactivity of the vinyl group in such reactions would be influenced by the electronic properties of the attached pyrrole ring. The electron-rich nature of the pyrrole may make the vinyl group more reactive towards electron-deficient dienes. Lewis acid catalysis is often employed to promote Diels-Alder reactions involving less reactive dienophiles. nih.gov
The pyrrole ring itself can also potentially act as a diene in cycloaddition reactions, though its aromaticity often makes it less reactive than non-aromatic dienes. rsc.orgresearchgate.net The outcome of a potential Diels-Alder reaction, including its regioselectivity and stereoselectivity, would depend on the specific diene or dienophile used and the reaction conditions. sciforum.netnih.gov While the Diels-Alder reactivity of various vinyl-substituted heterocycles has been explored, no studies specifically documenting the cycloaddition behavior of 1-ethenyl-2-methyl-3-propyl-1H-pyrrole are available. researchgate.netnih.gov
A summary of potential Diels-Alder reactions is presented in the hypothetical table below.
| Reaction Type | Diene/Dienophile | Product Type | Experimental Yield |
| Ethenylpyrrole as Dienophile | Cyclopentadiene | Tetrahydroindole derivative | Data not available |
| Ethenylpyrrole as Dienophile | Maleic Anhydride | Adduct | Data not available |
| Pyrrole Ring as Diene | Dimethyl Acetylenedicarboxylate | Bicyclic adduct | Data not available |
This table is for illustrative purposes only. No experimental data for 1-ethenyl-2-methyl-3-propyl-1H-pyrrole has been found.
Applications in Materials Science and Organic Synthesis
Potential in the Development of Conductive Polymers and Organic Electronic Devices
Substituted polypyrroles are well-known for their electrical conductivity and environmental stability. mdpi.com By polymerizing 1-ethenyl-2-methyl-3-propyl-1H-pyrrole, it is possible to create a new conductive polymer. The alkyl substituents can enhance the solubility and processability of the resulting polymer, which are often challenges with unsubstituted polypyrrole. mdpi.com These tailored polymers could find applications in organic light-emitting diodes (OLEDs), sensors, and antistatic coatings.
Role as a Synthon in the Synthesis of Complex Heterocyclic Architectures
The presence of multiple reactive sites makes 1-ethenyl-2-methyl-3-propyl-1H-pyrrole a valuable intermediate in organic synthesis. The pyrrole (B145914) core can be further elaborated, and the vinyl group can be used as a handle for constructing larger, more complex molecules. For example, through cycloaddition reactions, it can be a precursor to various fused heterocyclic systems that are of interest in medicinal chemistry and natural product synthesis.
Computational Chemistry and Theoretical Studies on 1 Ethenyl 2 Methyl 3 Propyl 1h Pyrrole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic properties of pyrrole (B145914) derivatives. researchgate.net Calculations for 1-ethenyl-2-methyl-3-propyl-1H-pyrrole would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to accurately model its electronic structure and predict its reactivity. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, defining the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, defining its electrophilicity.
For 1-ethenyl-2-methyl-3-propyl-1H-pyrrole, the HOMO would be a π-orbital with significant electron density delocalized across the pyrrole ring and the ethenyl group. The electron-donating nature of the methyl and propyl groups, along with the extended conjugation from the ethenyl group, would be expected to raise the energy of the HOMO compared to unsubstituted pyrrole. This makes the molecule more susceptible to attack by electrophiles. The LUMO would be a corresponding π*-antibonding orbital.
The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.40 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.45 | LUMO-HOMO energy difference, indicating kinetic stability |
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on a molecule's surface. It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net
In an MEP map of 1-ethenyl-2-methyl-3-propyl-1H-pyrrole, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These would be expected to be concentrated over the π-system of the pyrrole ring, particularly at the C4 and C5 positions, and the double bond of the ethenyl substituent. Regions of positive potential (blue) correspond to electron-poor areas, likely found around the hydrogen atoms of the alkyl and vinyl groups. This distribution highlights the pyrrole ring as the primary center for reactions with electrophiles.
DFT calculations can quantify the distribution of electron density through the calculation of atomic charges (e.g., using Mulliken or Natural Bond Orbital analysis). In pyrrole, the nitrogen atom is highly electronegative, but its lone pair is delocalized into the aromatic π-system. This results in a complex charge distribution where the nitrogen atom pulls electron density through sigma bonds (inductive effect) but donates it through the pi system (resonance). stackexchange.com This leads to a net negative charge on the ring carbons, particularly C3 and C4.
| Atom | Hypothetical Charge (e) |
|---|---|
| N1 | -0.55 |
| C2 | +0.20 |
| C3 | -0.15 |
| C4 | -0.25 |
| C5 | -0.22 |
Mechanistic Investigations using Molecular Electron Density Theory (MEDT)
Molecular Electron Density Theory (MEDT) offers a powerful framework for studying reaction mechanisms by analyzing the changes in electron density along a reaction pathway. researchgate.net It moves beyond orbital-based explanations to provide a more detailed picture of bond formation and breaking.
For 1-ethenyl-2-methyl-3-propyl-1H-pyrrole, MEDT could be applied to investigate its participation in pericyclic reactions, such as [3+2] or Diels-Alder [4+2] cycloadditions, where the pyrrole ring or the ethenyl group could act as a reactant. rsc.orgnih.gov An MEDT study would analyze the conceptual DFT reactivity indices (e.g., electrophilicity and nucleophilicity) of the reactants to predict the feasibility and polar nature of the reaction. mdpi.com Furthermore, analysis of the electron localization function (ELF) at the transition state would reveal the precise sequence of bond formation, clarifying whether the mechanism is synchronous or asynchronous. researchgate.net This approach has been successfully used to explain the stereoselectivity and regioselectivity of cycloaddition reactions involving similar heterocyclic systems. researchgate.netmdpi.commdpi.com
Theoretical Prediction of Spectroscopic Parameters (NMR, IR) and Validation with Experimental Data
Computational methods are highly effective at predicting spectroscopic data, which can be used to confirm molecular structures. DFT calculations can provide theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra that, while not perfectly matching experimental values due to environmental effects, are typically in excellent agreement and invaluable for spectral assignment.
A calculated IR spectrum would show characteristic vibrational frequencies for the C=C stretching of the ethenyl group and the pyrrole ring, various C-H stretching and bending modes for the aromatic, vinylic, and aliphatic parts of the molecule, and C-N stretching frequencies.
Calculated NMR chemical shifts (¹H and ¹³C) are also a powerful tool. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted spectrum would show distinct signals for the protons and carbons of the ethenyl, methyl, and propyl groups, as well as for the three unique protons and carbons on the pyrrole ring.
| Parameter | Predicted Value (Computational) | Expected Range (Experimental) |
|---|---|---|
| IR: ν(C=C)vinyl | 1645 cm-1 | 1640-1650 cm-1 |
| IR: ν(C=C)ring | 1550 cm-1 | 1540-1560 cm-1 |
| ¹H NMR: δ(H4) | 6.1 ppm | 6.0-6.2 ppm |
| ¹H NMR: δ(H5) | 6.7 ppm | 6.6-6.8 ppm |
| ¹³C NMR: δ(C5) | 120 ppm | 118-122 ppm |
| ¹³C NMR: δ(C2) | 129 ppm | 127-131 ppm |
Conformational Analysis and Exploration of Potential Energy Surfaces
The presence of several single bonds in 1-ethenyl-2-methyl-3-propyl-1H-pyrrole allows for significant conformational flexibility. chemistrysteps.com A key aspect of its theoretical study would be a thorough conformational analysis to identify the most stable three-dimensional structures. libretexts.org
The most significant conformational freedom involves the rotation around the N1-C(ethenyl) single bond. This rotation determines the relative orientation of the planar pyrrole ring and the vinyl group. A potential energy surface (PES) scan, performed by systematically rotating this dihedral angle, would reveal the energy minima corresponding to stable conformers (e.g., syn-periplanar and anti-periplanar orientations) and the energy maxima corresponding to the rotational barriers between them. osi.lv Studies on analogous N-vinylpyrroles have shown that these rotational barriers and the relative stability of conformers are influenced by steric and electronic interactions. osi.lv Additional conformational complexity arises from the rotations within the n-propyl chain. Identifying the global minimum energy conformer is essential, as all other computed properties should be based on this most stable structure.
Advanced Materials Science Applications of 1 Ethenyl 2 Methyl 3 Propyl 1h Pyrrole and Its Polymeric Forms
Development of Functional Polymers for Electronic Devices
The development of functional polymers from pyrrole (B145914) derivatives is a significant area of materials science, targeting applications in next-generation electronics. The introduction of substituents to the pyrrole monomer is a key strategy for tuning the properties of the resulting polymer.
While direct studies on poly(1-ethenyl-2-methyl-3-propyl-1H-pyrrole) in OFETs and OPVs are not documented, research on other substituted polypyrroles provides a framework for its potential. The alkyl groups (methyl and propyl) on the pyrrole ring would likely enhance the solubility of the polymer in organic solvents. This improved processability is a critical advantage for fabricating uniform, thin films required for OFET and OPV devices. However, these same alkyl groups can increase the distance between polymer chains, potentially hindering charge transport and lowering charge carrier mobility, a key performance metric for these devices. The N-vinyl group provides a route to polymerization that preserves the conjugated backbone of the pyrrole rings, which is essential for electronic conductivity.
Polypyrrole (PPy) is intrinsically a conducting polymer. mdpi.com The fabrication of networks from 1-ethenyl-2-methyl-3-propyl-1H-pyrrole can be achieved through either chemical or electrochemical oxidation methods. mdpi.com The resulting polymer's conductivity is highly dependent on the polymerization conditions and the dopants used. The methyl and propyl substituents would influence the polymer's morphology and chain packing, thereby affecting its bulk conductivity. N-substituted polypyrroles, such as the one derived from this monomer, have been studied, and it is known that substitution at the nitrogen atom can sometimes decrease conductivity compared to unsubstituted PPy due to steric hindrance that disrupts the planarity of the polymer backbone. mdpi.com
Table 1: Comparison of General Properties of Substituted vs. Unsubstituted Polypyrroles
| Property | Unsubstituted Polypyrrole (PPy) | Substituted Polypyrroles (General) |
| Solubility | Generally insoluble and intractable | Often improved solubility in organic solvents |
| Conductivity | High (up to 1000 S/cm) | Can be lower due to steric effects |
| Processability | Poor, difficult to process from solution | Enhanced, allowing for film casting |
| Mechanical Properties | Often brittle | Can be more flexible |
This table presents generalized data for illustrative purposes, as specific values for poly(1-ethenyl-2-methyl-3-propyl-1H-pyrrole) are not available.
Polypyrrole and its derivatives are well-known for their electrochromic properties, meaning they change color in response to an electrical potential. rsc.orgnih.gov This makes them suitable for applications in smart windows, displays, and sensors. imedpub.commdpi.com The polymer derived from 1-ethenyl-2-methyl-3-propyl-1H-pyrrole would be expected to exhibit electrochromism. The specific colors, switching speeds, and stability of the electrochromic effect would be influenced by the methyl and propyl groups. These substituents alter the electronic structure of the polymer, which in turn affects the energy of the electronic transitions responsible for color. In sensor applications, the polymer's conductivity can be modulated by the presence of specific analytes, and the alkyl groups could be tailored to enhance sensitivity and selectivity towards certain chemical species. imedpub.com
Design of Specialty Polymers with Tailored Physical and Chemical Properties
The design of specialty polymers involves the strategic selection of monomers to achieve specific performance characteristics. The structure of 1-ethenyl-2-methyl-3-propyl-1H-pyrrole is a clear example of such molecular design.
The thermal stability of polypyrroles can be influenced by the nature of their substituents and dopants. researchgate.net While specific data for poly(1-ethenyl-2-methyl-3-propyl-1H-pyrrole) is unavailable, N-substitution can affect thermal stability. mdpi.com The decomposition of the polymer backbone and the loss of dopant are key factors in thermal degradation. researchgate.net The mechanical performance, such as flexibility and tensile strength, is also heavily dependent on the polymer's structure. The presence of alkyl side chains, like methyl and propyl, can disrupt the rigid structure typical of unsubstituted polypyrrole, potentially leading to a more flexible but mechanically weaker material.
Table 2: Expected Influence of Substituents on Polymer Properties
| Substituent Group | Expected Effect on Polymer Property |
| 1-Ethenyl (N-Vinyl) | Allows for polymerization while creating a distinct polymer backbone structure compared to standard PPy. |
| 2-Methyl | Increases solubility, influences electronic properties and steric hindrance. |
| 3-Propyl | Further enhances solubility, increases inter-chain distance, potentially reducing conductivity but improving processability. |
This table is based on established principles of polymer chemistry as direct experimental data for the specific compound is not available.
Responsive polymers change their properties in response to external stimuli like light, temperature, or pH. specificpolymers.com To make a polymer photo-responsive, a photo-active group (chromophore) must be incorporated into its structure. specificpolymers.com The monomer 1-ethenyl-2-methyl-3-propyl-1H-pyrrole does not inherently contain a common photo-responsive moiety. However, it could be copolymerized with other monomers that do possess photo-responsive groups, such as azobenzene (B91143) or spiropyran derivatives. researchgate.netmdpi.com In such a system, the polypyrrole-based segments would provide the conductive or semiconductive matrix, while the comonomer would impart light-sensitivity, enabling the creation of materials whose electronic or optical properties could be controlled by light.
Utilization as Versatile Building Blocks in Complex Synthetic Architectures for Material Innovation
Substituted pyrroles are widely recognized as valuable building blocks in organic synthesis and materials science. researchgate.net The specific structure of 1-ethenyl-2-methyl-3-propyl-1H-pyrrole, featuring a reactive vinyl group, makes it a prime candidate for the synthesis of functional polymers. The methyl and propyl groups attached to the pyrrole ring are anticipated to enhance the solubility of the resulting polymers in organic solvents, a common challenge in the processing of polypyrrole-based materials.
The vinyl group can readily participate in various polymerization reactions, including radical, cationic, and coordination polymerization, to form poly(1-ethenyl-2-methyl-3-propyl-1H-pyrrole). This polymer would possess a unique architecture with the pyrrole moieties tethered to a polyethylene (B3416737) backbone. This structure is distinct from traditional polypyrroles, where the polymerization occurs through the pyrrole ring itself, leading to a conjugated backbone. The properties of such a polymer can be tailored by controlling the molecular weight and tacticity of the polymer chain.
Furthermore, 1-ethenyl-2-methyl-3-propyl-1H-pyrrole can be employed as a comonomer in copolymerization reactions with other vinyl monomers. This approach allows for the creation of a vast library of new materials with tunable properties. For instance, copolymerization with monomers bearing specific functional groups (e.g., fluorescent dyes, bioactive molecules, or cross-linking agents) could lead to materials with tailored optical, biological, or mechanical properties. The pyrrole unit itself can be further functionalized post-polymerization, adding another layer of versatility to this building block.
The general utility of pyrrole derivatives as building blocks is well-established, with applications ranging from organic electronics to medicinal chemistry. nih.govacs.org The introduction of the 1-ethenyl-2-methyl-3-propyl- substitution pattern offers a strategic design element for creating novel and complex macromolecular architectures for innovative materials.
Table 1: Potential Polymerization Methods and Resulting Polymer Architectures
| Polymerization Method | Initiator/Catalyst System | Potential Polymer Architecture | Key Features |
| Free Radical Polymerization | AIBN, Benzoyl Peroxide | Atactic or Syndiotactic Homopolymer | Good solubility in organic solvents, non-conjugated backbone. |
| Cationic Polymerization | Lewis Acids (e.g., BF₃·OEt₂) | Isotactic or Syndiotactic Homopolymer | Controlled molecular weight and tacticity possible. |
| Coordination Polymerization | Ziegler-Natta or Metallocene Catalysts | Stereoregular Homopolymer | High degree of control over polymer architecture. |
| Copolymerization | Various (depending on comonomer) | Random, Block, or Graft Copolymers | Tunable properties based on comonomer choice and ratio. |
Role in Supramolecular Chemistry and Self-Assembled Materials
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized, functional structures. The molecular structure of 1-ethenyl-2-methyl-3-propyl-1H-pyrrole and its polymeric forms suggests a significant potential for participation in supramolecular assembly.
The pyrrole ring, while being a five-membered aromatic heterocycle, can participate in various non-covalent interactions. The N-H group in unsubstituted pyrroles is a hydrogen bond donor, and the π-electron system can engage in π-π stacking interactions. In the case of 1-ethenyl-2-methyl-3-propyl-1H-pyrrole, the nitrogen atom is substituted, precluding its role as a hydrogen bond donor. However, the lone pair of electrons on the nitrogen and the π-system of the pyrrole ring can still act as hydrogen bond acceptors.
The self-assembly of functionalized polypyrroles has been explored for creating nanostructured materials. researchgate.net In the case of poly(1-ethenyl-2-methyl-3-propyl-1H-pyrrole), the pendant pyrrole groups could drive the self-assembly of the polymer chains into ordered structures in solution or in the solid state. The interplay between the hydrophobic interactions of the propyl chains and potential weak hydrogen bonding or π-π stacking of the pyrrole rings could lead to the formation of micelles, nanofibers, or thin films with a high degree of molecular organization.
These self-assembled structures could find applications in areas such as sensing, where the organized pyrrole units could provide specific binding sites for analytes, or in drug delivery, where the self-assembled nanostructures could encapsulate therapeutic agents. The ability to control the self-assembly process through external stimuli, such as solvent polarity or temperature, would further enhance the utility of these materials. The principles of self-assembly have been demonstrated with other functionalized polymers, leading to a wide array of complex and functional supramolecular architectures.
Table 2: Potential Non-Covalent Interactions and Resulting Supramolecular Structures
| Non-Covalent Interaction | Participating Moieties | Potential Supramolecular Structure | Potential Applications |
| π-π Stacking | Pyrrole rings | Lamellar structures, columnar arrays | Organic electronics, charge transport layers |
| Hydrophobic Interactions | Propyl chains | Micelles, vesicles in aqueous media | Drug delivery, encapsulation |
| van der Waals Forces | Alkyl chains and pyrrole rings | Ordered thin films, liquid crystalline phases | Advanced coatings, optical films |
| Host-Guest Interactions | Pyrrole cavity | Inclusion complexes | Molecular recognition, sensing |
Future Research Directions and Emerging Avenues
Exploration of Novel and Sustainable Synthetic Routes for Substituted Vinylpyrroles
The synthesis of substituted pyrroles has traditionally relied on classic methods like the Paal-Knorr reaction, which involves the condensation of a γ-dicarbonyl compound with a primary amine. researchgate.net While effective, these methods often require harsh conditions, such as acidic catalysts and prolonged heating, which may not be compatible with sensitive functional groups. researchgate.net Modern research is focused on developing greener and more sustainable synthetic protocols that offer high yields, operational simplicity, and minimal environmental impact. mdpi.comsemanticscholar.org
Future efforts for synthesizing 1-ethenyl-2-methyl-3-propyl-1H-pyrrole and related vinylpyrroles will likely concentrate on several key green chemistry principles:
Use of Benign Solvents: Shifting from traditional organic solvents to water, which can act as both an environmentally friendly solvent and a catalyst in some cases. scispace.com
Eco-Friendly Catalysts: Employing low-cost, commercially available, and reusable catalysts, such as certain aluminas or iron(III) chloride, which can mediate reactions under milder conditions. mdpi.comorganic-chemistry.org
Solvent-Free Conditions: Designing reactions that proceed without any solvent, reducing chemical waste and simplifying purification. mdpi.comacs.org
Biosourced Feedstocks: Investigating the use of renewable, biosourced starting materials, such as 3-hydroxy-2-pyrones, which can serve as masked 1,4-dicarbonyl compounds for pyrrole (B145914) synthesis. acs.org
These sustainable approaches not only reduce the environmental footprint of chemical synthesis but also often lead to improved reaction efficiency and lower costs. mdpi.com
| Synthesis Approach | Catalyst / Conditions | Key Advantages | Relevant Findings |
| Modified Paal-Knorr | CATAPAL 200 (Alumina) | Solvent-free, low catalyst loading, high yields (68-97%), reusable catalyst. mdpi.com | Efficiently catalyzes condensation and dehydration, leading to a clean reaction profile. mdpi.com |
| Aqueous Synthesis | Iron(III) chloride in water | Uses a non-toxic solvent, proceeds under mild conditions, economical. organic-chemistry.org | Demonstrates the viability of water as a medium for Paal-Knorr type condensations. scispace.comorganic-chemistry.org |
| Biosourced Precursors | 3-hydroxy-2-pyrones with amines | Utilizes renewable starting materials, can be performed without solvents at mild temperatures. acs.org | Provides a sustainable pathway to N-substituted pyrrole carboxylic acid derivatives. acs.org |
Development of Advanced Polymer Architectures and Composites for High-Performance Applications
The vinyl group of 1-ethenyl-2-methyl-3-propyl-1H-pyrrole makes it an ideal candidate for polymerization, creating novel poly(vinylpyrrole) derivatives. While polypyrrole itself is known for its conductivity, N-substitution with a vinyl group can yield polymers with improved solubility and processability. rsc.orgmdpi.com A significant avenue of future research lies in the development of advanced composites by incorporating these specialized polymers into various matrices to create materials with tailored high-performance properties.
Research into composites made from poly(N-vinylpyrrole) (PNVPY) has shown significant promise in applications such as anti-corrosion coatings. nih.govmdpi.com By dispersing PNVPY nanoparticles with other materials like carbon black into a binder matrix such as poly(vinyl butyral) (PVB), it is possible to create coatings with remarkably high corrosion protection efficiency. nih.govmdpi.com The nanoscale dispersion and strong interfacial action between the polymer nanoparticles and the matrix are key to the enhanced performance. mdpi.com
Future work will likely focus on:
Matrix Optimization: Exploring different polymer matrices beyond PVB and poly(vinyl alcohol) (PVA) to tune mechanical, thermal, and chemical resistance properties. nih.govnih.gov
Filler Synergy: Investigating the synergistic effects of combining polymers derived from 1-ethenyl-2-methyl-3-propyl-1H-pyrrole with other advanced fillers like graphene, MXene, or boron nitride to enhance thermal conductivity and mechanical strength. nih.gov
Architectural Control: Designing complex polymer architectures, such as block copolymers or graft copolymers, to create self-assembling nanostructures with unique functionalities.
| Composite System | Matrix Polymer | Filler(s) | Target Application | Key Performance Metric |
| Anti-Corrosion Coating | Poly(vinyl butyral) (PVB) | Poly(N-vinylpyrrole) (PNVPY), Carbon Black | Steel and zinc protection | 99.99% corrosion protection efficiency. nih.govmdpi.com |
| Biomaterial Substrate | Polypyrrole (PPY) | Poly(vinyl alcohol) (PVA) | Biosensors, cell culture | Enhanced biocompatibility and 10-fold increase in enzyme immobilization. nih.gov |
| Thermally Conductive Film | Poly(vinyl alcohol) (PVA) | MXene, Boron Nitride (BN) | Electronics heat dissipation | In-plane thermal conductivity of 4.28 W/mK. nih.gov |
Integration of 1-Ethenyl-2-methyl-3-propyl-1H-pyrrole into Hybrid Organic-Inorganic Materials
A promising frontier in materials science is the creation of hybrid organic-inorganic materials, which combine the properties of both components at a molecular level. rsc.org These materials can exhibit the rigidity and thermal stability of an inorganic network (like silica) alongside the functional versatility and processability of an organic polymer. internationaljournalssrg.org The sol-gel process is a widely used technique for synthesizing such hybrids, often involving the hydrolysis and condensation of metal alkoxide precursors like tetraethoxysilane (TEOS). internationaljournalssrg.orgmdpi.com
The vinyl functionality of 1-ethenyl-2-methyl-3-propyl-1H-pyrrole provides a reactive handle for covalent integration into an inorganic matrix. This can be achieved by co-polymerizing it with a vinyl-functionalized silica precursor, such as vinyltriethoxysilane (VTES), during the sol-gel process. internationaljournalssrg.org This approach creates a seamless, covalently linked network, enhancing the material's stability and homogeneity.
Future research in this area will explore:
Functionalized Precursors: Synthesizing novel silane-functionalized derivatives of 1-ethenyl-2-methyl-3-propyl-1H-pyrrole to improve compatibility and control over the hybrid structure.
Controlled Porosity: Tuning the sol-gel reaction conditions to create porous hybrid materials for applications in catalysis, sensing, or controlled release systems.
Multi-component Systems: Developing complex hybrids that incorporate additional components, such as metal oxides (e.g., vanadia, titania) or bioactive molecules, to impart specific electronic, optical, or biological functions. internationaljournalssrg.orgresearchgate.net
| Hybrid Material Type | Inorganic Component | Organic Component | Synthesis Method | Potential Application |
| Silica-Polymer Hybrid | Silica (from TEOS) | Poly(vinylpyrrolidone) (PVP) | Sol-gel | Antibacterial materials, drug delivery. nih.gov |
| Silica-Dye Hybrid | Vanadia/Silica | Thiazole Azo Dye (with vinyl group) | Sol-gel co-condensation | Optical and electronic devices. internationaljournalssrg.org |
| Catalyst Hybrid | Phosphotungstic Acid | Imidazolium Salt | Self-assembly | Solid acid catalyst for organic synthesis. scispace.com |
Computational Design and Predictive Modeling for Structure-Property Relationships in Pyrrole-Based Systems
Computational chemistry offers powerful tools for accelerating materials discovery by predicting the properties of molecules and polymers before they are synthesized. tandfonline.com For a molecule like 1-ethenyl-2-methyl-3-propyl-1H-pyrrole and its derivatives, computational methods can provide deep insights into structure-property relationships, guiding the design of materials with specific, targeted functionalities.
Two key computational approaches are particularly relevant:
Quantum Mechanics (QM) Methods: Techniques like Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular geometry, and chemical reactivity of individual monomers and short oligomers. nih.gov DFT studies can predict parameters like frontier molecular orbital energies (HOMO/LUMO), which are crucial for designing semiconducting materials, and can model reaction pathways for synthesis. researchgate.netmdpi.com
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR is a statistical approach used to build mathematical models that correlate a material's structural features (descriptors) with its macroscopic properties. tandfonline.comtandfonline.com For polymers derived from substituted pyrroles, QSPR can predict key physical properties such as glass transition temperature (Tg), cohesive energy, and dielectric constant based on the structure of the repeating monomer unit and side chains. tandfonline.comtandfonline.com
Future research will leverage these computational tools to:
Virtual Screening: Computationally screen libraries of virtual substituted vinylpyrrole derivatives to identify candidates with optimal electronic properties for applications in organic electronics. tdl.org
Polymer Property Prediction: Develop robust QSPR models to predict the mechanical, thermal, and electrical properties of novel polymers and composites, reducing the need for extensive trial-and-error experimentation. tandfonline.com
Interaction Modeling: Simulate the interfaces between pyrrole-based polymers and inorganic surfaces in hybrid materials or composites to understand adhesion and optimize performance.
| Computational Method | Predicted Properties | Application in Materials Design |
| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), chemical reactivity, vibrational spectra, interaction energies. nih.govresearchgate.net | Designing monomers for organic semiconductors; understanding reaction mechanisms and stability. mdpi.com |
| Quantitative Structure-Property Relationship (QSPR) | Glass transition temperature (Tg), dielectric constant, cohesive energy, and other physical properties. tandfonline.comtandfonline.com | Predicting bulk properties of new polymers before synthesis; optimizing side-chain structures for desired performance. tandfonline.com |
| Molecular Dynamics (MD) | Polymer morphology, chain conformation, interfacial interactions. | Simulating the structure of polymer composites and hybrid materials to guide formulation. |
Q & A
Q. Table 1: Representative Yields for Substituted Pyrroles
| Substituent Position | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| 4-(Trifluoromethyl) | Amide coupling | 71% | |
| 3-Fluoro | Cyclopropanation | 63% | |
| 2,4-Dimethyl | Indazole formation | 45% |
Basic: How can spectroscopic techniques resolve structural ambiguities in substituted pyrroles?
Methodological Answer:
1H NMR and 13C NMR are critical for confirming substitution patterns. For example:
- 1H NMR : Coupling constants (e.g., J = 8.3 Hz in ) distinguish between adjacent protons on aromatic rings. The absence of splitting in singlet peaks (δ 7.75–7.89 ppm) indicates para-substituted aromatic systems.
- 13C NMR : Carbonyl signals (δ 160–170 ppm) confirm ester or amide functionalities.
- ESIMS : Molecular ion peaks (e.g., m/z 494.1 in ) validate molecular weight and fragmentation patterns.
Guideline : Always compare experimental data with computational predictions (e.g., DFT calculations) to resolve discrepancies in peak assignments .
Advanced: How can researchers address contradictions in regioselectivity during electrophilic substitution?
Methodological Answer:
Regioselectivity conflicts arise from competing electronic (activating/deactivating) and steric effects. highlights isomer formation (1-phenyl-2-tosyl vs. 1-phenyl-3-tosyl pyrrole) under solvent-free conditions. Mitigation strategies include:
- Directing groups : Electron-withdrawing groups (e.g., sulfonyl) direct substitution to specific positions by deactivating the ring.
- Catalytic systems : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states and enhance selectivity.
- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired products. For example, shorter reaction times may favor kinetic products, while prolonged heating favors thermodynamically stable isomers .
Advanced: What strategies stabilize vinyl-substituted pyrroles under reactive conditions?
Methodological Answer:
Vinyl groups are prone to polymerization or oxidation. Stabilization methods include:
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative degradation .
- Low-temperature storage : Store at –20°C in amber vials to minimize thermal decomposition .
- Protective groups : Use tert-butyl or acetyl groups to shield reactive sites during synthesis (e.g., uses ethyl-acetyl protection for pyrrole derivatives) .
Q. Table 2: Stability Tests for 1H-Pyrrole Derivatives
| Condition | Stability Outcome | Reference |
|---|---|---|
| Ambient light, 25°C | Decomposition in 48h | |
| N₂ atmosphere, –20°C | Stable for 30 days | |
| Acidic (pH 2) | Partial hydrolysis |
Advanced: How can computational modeling predict reactivity in substituted pyrroles?
Methodological Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:
- Electrophilic attack : High HOMO density at the 3-position of pyrrole (as in ) indicates susceptibility to electrophiles.
- Substituent effects : Electron-donating groups (e.g., methyl) increase HOMO energy, enhancing reactivity.
Case Study : Compare calculated vs. experimental NMR shifts for 2-(1H-pyrrol-2-yl)acetic acid derivatives to validate models .
Advanced: What challenges arise in cross-coupling reactions of 3-propyl-substituted pyrroles?
Methodological Answer:
The 3-propyl group introduces steric hindrance, complicating coupling reactions. Solutions include:
- Buchwald-Hartwig conditions : Use bulky ligands (e.g., XPhos) to facilitate C–N bond formation.
- Microwave-assisted synthesis : Enhance reaction rates and reduce side products (e.g., achieves 45% yield for indazole derivatives under reflux) .
Key Consideration : Monitor reaction progress via TLC or LC-MS to optimize catalyst loading and reaction time.
Advanced: How to analyze ecological impacts of pyrrole derivatives during disposal?
Methodological Answer:
While ecological data for this compound is limited ( ), general protocols include:
- Biodegradation assays : Use OECD 301B tests to measure aerobic degradation in aqueous systems.
- Toxicity screening : Perform Daphnia magna or algae growth inhibition tests.
- Waste management : Collaborate with authorized disposal firms to neutralize reactive groups (e.g., hydrolyze esters) before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
